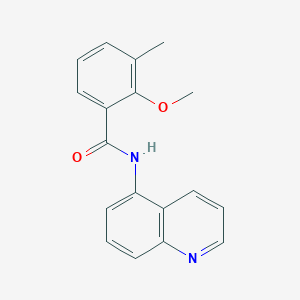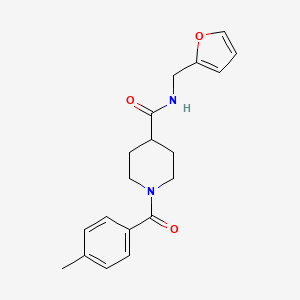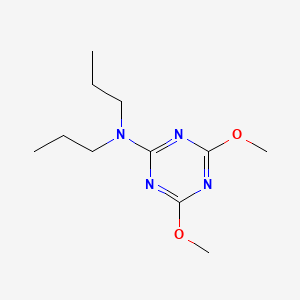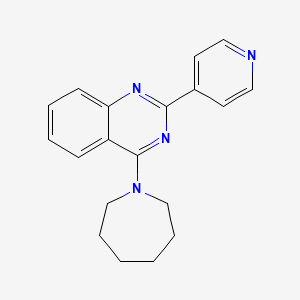
2-methoxy-3-methyl-N-quinolin-5-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-3-methyl-N-quinolin-5-ylbenzamide, also known as MMQ, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. MMQ is a quinoline derivative that has been synthesized using various methods and is known for its unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide is not fully understood. However, it has been suggested that 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide exerts its anti-cancer activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. In addition, 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has been found to have various biochemical and physiological effects. 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has been shown to inhibit the activity of MMPs, which are involved in cancer cell invasion and metastasis. 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress. In addition, 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has also been found to have neuroprotective effects against oxidative stress-induced neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide in lab experiments is its ability to inhibit the activity of MMPs, which are involved in cancer cell invasion and metastasis. 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide also has neuroprotective effects against oxidative stress-induced neurotoxicity. However, one of the limitations of using 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide in scientific research. One possible direction is the development of 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide analogs with improved solubility and bioavailability. Another direction is the investigation of the potential use of 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the mechanism of action of 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide needs to be further elucidated to fully understand its potential therapeutic applications.
Méthodes De Synthèse
2-methoxy-3-methyl-N-quinolin-5-ylbenzamide can be synthesized using various methods. One of the most common methods involves the reaction of 3-methylquinoline-2,4(1H,3H)-dione with 2-amino-4-methoxybenzoic acid in the presence of a suitable coupling agent. The resulting product is then treated with an acid to obtain 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide. Another method involves the reaction of 3-methyl-2-quinolinone with 2-amino-4-methoxybenzoic acid in the presence of a coupling agent.
Applications De Recherche Scientifique
2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has been widely used in various scientific research applications, including cancer research, neuroprotection, and inflammation. 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has been found to have anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has also been found to have neuroprotective effects against oxidative stress-induced neurotoxicity. In addition, 2-methoxy-3-methyl-N-quinolin-5-ylbenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-methoxy-3-methyl-N-quinolin-5-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-6-3-7-14(17(12)22-2)18(21)20-16-10-4-9-15-13(16)8-5-11-19-15/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXHBAVAJRAOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-3-methyl-N-(quinolin-5-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-chlorobenzylidene)amino]-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5851419.png)

![N'-[4-(benzyloxy)-3-methoxybenzylidene]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5851429.png)
![3,3'-[5-(4-chlorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5851431.png)
![4-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5851447.png)
![4-{[3-(3-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5851456.png)




